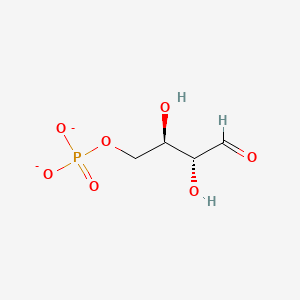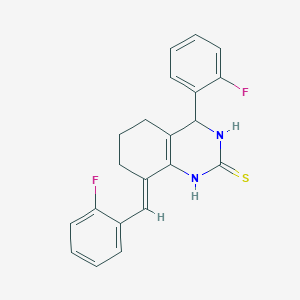
8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione is a diarylheptanoid.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity : A study by Sun et al. (2019) synthesized two fluorine-substituted derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA). These compounds showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents.
Antimicrobial Properties : Selvam & Palanirajan (2010) reported on the synthesis of thiazoloquinazoline derivatives, which exhibited significant anti-bacterial and anti-fungal activities.
Cell Proliferation Inhibition : A study by Raghav et al. (2017) synthesized quinazoline derivatives that inhibited cathepsins B, H, and L in HepG2 cells, a hepatocellular carcinoma cell line. This indicates their potential use in cancer research.
Fluorophore Applications : According to Aleksanyan & Hambardzumyan (2013), quinoline derivatives, including those similar to the compound , are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems.
Synthesis and Characterization : Ghashang et al. (2013) discussed an efficient method for the preparation of hexahydroquinazolinones/thiones, which are related to the compound of interest, under environmentally friendly conditions.
Antitumor Activity : Mortimer et al. (2006) synthesized a series of 2-phenylbenzothiazoles, including fluorinated variants, which exhibited potent antiproliferative activity against various cancer cell lines.
Potential Anticancer Agents : Nagaladinne et al. (2020) designed, synthesized, and evaluated quinazolin-4-ones as potential anticancer agents based on molecular docking studies.
Eigenschaften
Molekularformel |
C21H18F2N2S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(8E)-4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H18F2N2S/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(14)24-21(26)25-20(16)15-8-2-4-11-18(15)23/h1-4,6,8,10-12,20H,5,7,9H2,(H2,24,25,26)/b14-12+ |
InChI-Schlüssel |
YOEKQKPKLQYUDG-WYMLVPIESA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2F)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
SMILES |
C1CC(=CC2=CC=CC=C2F)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2F)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


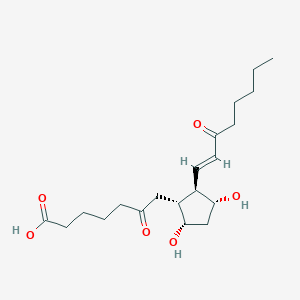
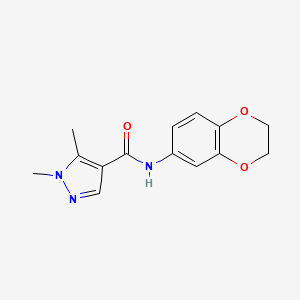

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)

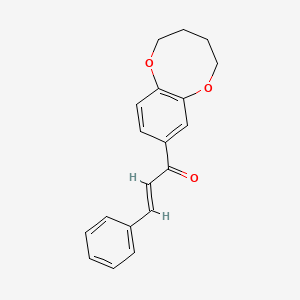
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
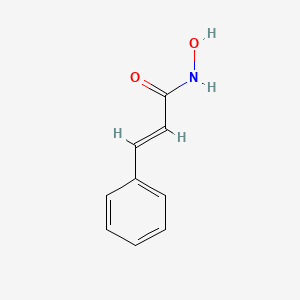

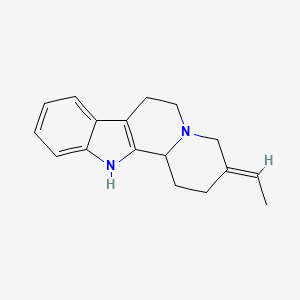
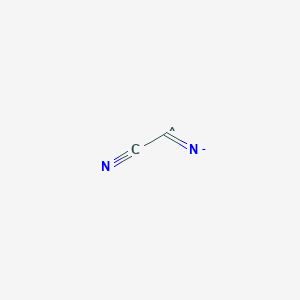
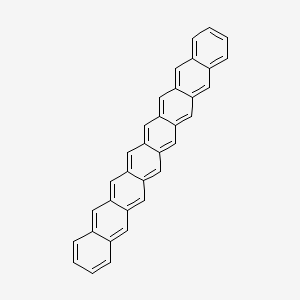
](/img/structure/B1235670.png)
